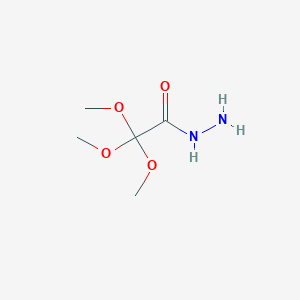

Trimethoxy-acetic acid hydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trimethoxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4/c1-9-5(10-2,11-3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXQWXYXAMXTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NN)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Trimethoxy-acetic Acid Hydrazide (CAS 75654-14-7)

The following is an in-depth technical guide for Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) . This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis logic, reactivity profiles, and safety protocols.

Strategic Building Block Profile for Heterocyclic Synthesis & Medicinal Chemistry

Executive Summary

Trimethoxy-acetic acid hydrazide (CAS 75654-14-7), chemically defined as 2,2,2-trimethoxyacetohydrazide , is a specialized aliphatic hydrazide building block.[1][2][3][4] Unlike the more common aromatic analogs (e.g., 3,4,5-trimethoxybenzoic acid hydrazide), this compound features a highly oxygenated orthoester-functionalized

This structural motif presents unique opportunities and challenges in drug design:

-

Utility: It serves as a precursor for synthesizing 5-(trimethoxymethyl)-1,3,4-oxadiazoles and 1,2,4-triazoles, motifs explored for their bioisosteric properties in kinase inhibitors and antimicrobial agents.

-

Stability: The presence of the trimethoxymethyl group

confers sensitivity to acidic hydrolysis, necessitating specific, buffered protocols during derivatization. -

Differentiation: It is frequently confused with (3,4,5-trimethoxyphenyl)acetic acid hydrazide; strictly, CAS 75654-14-7 refers to the aliphatic

species.

Chemical Identity & Structural Analysis[3]

| Property | Specification |

| CAS Number | 75654-14-7 |

| IUPAC Name | 2,2,2-Trimethoxyacetohydrazide |

| Synonyms | Trimethoxy-acetic acid hydrazide; 2,2,2-Trimethoxy-acetohydrazide |

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| SMILES | COC(OC)(OC)C(=O)NN |

| InChI Key | Derived from structure |

| MDL Number | MFCD09701198 |

Structural Commentary

The molecule consists of a hydrazide group (

-

Electronic Effects: The trimethoxymethyl group is strongly electron-withdrawing by induction (due to three oxygens) but electron-donating by resonance. This influences the nucleophilicity of the hydrazide nitrogen (

). -

Steric Bulk: The

group is bulky (comparable to a tert-butyl group), which may retard reaction rates at the carbonyl center but provides metabolic stability against enzymatic hydrolysis in biological systems.

Physicochemical Properties[1][4][7]

Note: As a specialized research chemical, experimental physical data is sparse. The following are derived from structural analogs (e.g., Trichloroacetohydrazide, Methoxyacetohydrazide) and computational models.

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white |

| Melting Point | Predicted: 85–95 °C (Lower than trichloro- analog due to ether linkages) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF. Slightly soluble in water (hydrolysis risk). |

| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid of |

| Stability | Moisture Sensitive: Hygroscopic. Acid Sensitive: The orthoester moiety hydrolyzes in aqueous acid to form methyl oxalate derivatives. |

Synthesis & Manufacturing Logic

The synthesis of CAS 75654-14-7 typically follows the hydrazinolysis of esters . The precursor, Methyl trimethoxyacetate (or Trimethoxyacetyl chloride), is reacted with hydrazine hydrate.

Reaction Pathway (Graphviz)

Caption: Hydrazinolysis of methyl trimethoxyacetate to yield 2,2,2-trimethoxyacetohydrazide.

Critical Process Parameters (CPP):

-

Temperature Control: The reaction is exothermic. Maintain

during addition to prevent polymerization or orthoester degradation. -

Stoichiometry: Use excess hydrazine (1.5–2.0 eq) to prevent the formation of the symmetrical di-hydrazide (R-CONH-NHCO-R).

-

Solvent Selection: Methanol is preferred. Avoid aqueous solvents to minimize orthoester hydrolysis.

Reactivity & Applications in Drug Design

This compound is a versatile dielectrophile equivalent and heterocycle precursor .

A. Schiff Base Formation (Hydrazones)

Reacts with aldehydes/ketones to form hydrazones, which are often evaluated for antimicrobial and antitubercular activity.

-

Mechanism: Nucleophilic attack of

on the carbonyl carbon, followed by dehydration. -

Application: The bulky trimethoxymethyl group can improve lipophilicity (LogP) and membrane permeability of the resulting drug candidate.

B. 1,3,4-Oxadiazole Synthesis

Cyclization with carboxylic acids or acid chlorides yields 2-substituted-5-(trimethoxymethyl)-1,3,4-oxadiazoles.

-

Reagent:

is standard, but T3P (Propylphosphonic anhydride) is recommended for this substrate to avoid harsh acidic conditions that might degrade the orthoester.

C. 1,2,4-Triazole Synthesis

Reaction with carbon disulfide (

Reactivity Workflow (Graphviz)

Caption: Divergent synthesis pathways from trimethoxyacetohydrazide to bioactive heterocycles.

Experimental Protocols

Protocol 1: General Synthesis of Trimethoxy-acetyl Hydrazones

Target: Synthesis of library compounds for screening.

-

Preparation: Dissolve Trimethoxy-acetic acid hydrazide (1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add the appropriate aromatic aldehyde (1.0 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid. Note: Do not use HCl or

to protect the trimethoxy group. -

Reflux: Heat at reflux (

) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 6:4). -

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/water.

Protocol 2: Handling & Storage

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). -

Handling: Use in a fume hood. Avoid contact with strong acids and oxidizing agents.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for CAS 75654-14-7 is limited, hydrazides as a class possess known hazards.

-

Hazard Statements (GHS Classification - Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Mechanism of Toxicity: Hydrazides can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GAD), potentially causing neurotoxicity at high doses.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin: Wash with soap and water. Remove contaminated clothing.

-

Eyes: Rinse cautiously with water for 15 minutes.

-

References

-

Chemical Book. (n.d.). Trimethoxy-acetic acid hydrazide Properties. Retrieved from

-

PubChem. (n.d.). Hydrazide Derivatives and Bioactivity. National Library of Medicine. Retrieved from

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

-

BLD Pharm. (n.d.). Product Analysis: 2,2,2-Trimethoxyacetohydrazide. Retrieved from

Disclaimer: This guide is for research purposes only. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.

Sources

An In-depth Technical Guide to 2,2,2-Trimethoxyacetohydrazide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of 2,2,2-trimethoxyacetohydrazide, a molecule featuring a unique combination of an orthoester and a hydrazide functional group. As this compound is not extensively documented in current literature, this paper serves as a foundational resource for researchers, scientists, and drug development professionals. We will elucidate its chemical structure and predicted physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and outline a detailed workflow for its analytical characterization. Furthermore, this guide explores the molecule's inherent reactivity, stability considerations, and its potential as a versatile building block in medicinal chemistry and organic synthesis. The insights provided are synthesized from fundamental principles of organic chemistry and data from analogous structures, offering a scientifically rigorous framework for its practical investigation.

Molecular Architecture and Physicochemical Predictions

Chemical Structure and Formula Elucidation

The name 2,2,2-trimethoxyacetohydrazide defines its structure unambiguously. The "acetohydrazide" core signifies a two-carbon chain where C1 is a carbonyl group bonded to a hydrazinyl moiety (-NHNH₂), and C2 is the alpha-carbon. The "2,2,2-trimethoxy" prefix indicates that the alpha-carbon is substituted with three methoxy groups (-OCH₃). This arrangement forms an orthoester at the C2 position.

-

Chemical Formula: C₅H₁₂N₂O₄

-

Systematic IUPAC Name: 2,2,2-trimethoxyacetohydrazide

The molecule's architecture is notable for the juxtaposition of two highly reactive functional groups: the acid-labile orthoester and the nucleophilic hydrazide.

Caption: Chemical structure of 2,2,2-trimethoxyacetohydrazide.

Predicted Physicochemical Properties

In silico predictions provide baseline parameters crucial for experimental design, including solvent selection and purification strategies.

| Property | Predicted Value | Significance |

| Molecular Weight | 164.16 g/mol | Essential for stoichiometric calculations and mass spectrometry analysis. |

| logP | -1.2 to -0.8 | Indicates high hydrophilicity; suggests solubility in polar solvents like water, methanol, and ethanol. |

| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can participate in hydrogen bonding, influencing solubility and crystal packing. |

| Hydrogen Bond Acceptors | 6 | The four oxygen atoms and two nitrogen atoms can accept hydrogen bonds, contributing to its polar nature. |

| Polar Surface Area | 85.6 Ų | Reinforces the molecule's polarity and potential for membrane permeability challenges. |

Structural Analysis and Key Features

The molecule's reactivity is dictated by two key regions:

-

The Orthoester Moiety: Orthoesters are functionally acetals of esters and are characterized by an electron-deficient central carbon.[1][2] This makes them highly susceptible to hydrolysis under mild acidic conditions to yield the corresponding methyl ester and methanol.[3][4] Conversely, they are stable under neutral and basic conditions.[1]

-

The Hydrazide Moiety: The terminal amine group (-NH₂) of the hydrazide is strongly nucleophilic. This functionality is a cornerstone of medicinal chemistry, serving as a precursor for a vast array of nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.[5] Hydrazides are known to exhibit a wide spectrum of biological activities.[6][7]

Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic approach is paramount for novel molecules. The most direct pathway involves the formation of the hydrazide from its corresponding ester precursor via hydrazinolysis.

The Logic of Retrosynthesis

The C-N bond of the hydrazide is the most logical disconnection point. This retrosynthetic step points to methyl 2,2,2-trimethoxyacetate and hydrazine as the immediate precursors. The orthoester can be synthesized from methyl chloro(dimethoxy)acetate or via other established methods.

Caption: Retrosynthetic analysis of 2,2,2-trimethoxyacetohydrazide.

Core Reaction: Hydrazinolysis of an Orthoester

The conversion of an ester to a hydrazide is a classic and efficient transformation known as hydrazinolysis.[8] The reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) by hydrazine.[9] This method is widely used due to its high yields and generally mild conditions.[5]

Caption: Proposed synthetic workflow for 2,2,2-trimethoxyacetohydrazide.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.

Materials:

-

Methyl 2,2,2-trimethoxyacetate (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Absolute Ethanol (as solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2,2,2-trimethoxyacetate (1 eq.). Dissolve it in a minimal amount of absolute ethanol.

-

Causality: Ethanol is an ideal solvent as it solubilizes both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.[9]

-

-

Reagent Addition: Slowly add hydrazine hydrate (1.2 eq.) to the stirring solution at room temperature.

-

Causality: A slight excess of hydrazine ensures the complete consumption of the limiting ester reagent, driving the reaction to completion.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours.

-

Causality: Heating provides the necessary activation energy for the nucleophilic substitution. The reaction progress should be monitored.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Causality: TLC provides a rapid and effective way to determine the point of reaction completion, preventing unnecessary heating or side-product formation.[9]

-

-

Work-up & Isolation: a. Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water and extract the product with dichloromethane (3x).

-

Causality: The product is expected to be more soluble in the organic solvent, while excess hydrazine and salts remain in the aqueous layer. c. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water and water-soluble impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, likely an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel if necessary.[5]

Proposed Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

Caption: Analytical workflow for structural confirmation and purity assessment.

Spectroscopic Confirmation

The following table outlines the expected spectroscopic data based on the molecule's structure. This data serves as a benchmark for experimental verification.[10]

| Technique | Expected Observations |

| ¹H NMR | δ ~ 8.5-9.5 ppm (s, 1H, -NH-); δ ~ 4.0-4.5 ppm (s, 2H, -NH₂); δ ~ 3.4 ppm (s, 9H, 3 x -OCH₃); δ ~ 3.2 ppm (s, 1H, α-CH) (Note: α-CH is attached to the orthoester carbon, so no peak is expected here. The C2 carbon has no attached protons). Correction: The orthoester carbon (C2) has no attached protons. The peak will be from the methoxy groups and the hydrazide protons. |

| ¹³C NMR | δ ~ 168-172 ppm (C=O); δ ~ 110-120 ppm (orthoester C); δ ~ 50-55 ppm (-OCH₃) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch, sharp peaks); 2950-2850 (C-H stretch); 1650-1680 (C=O stretch, amide I); 1100 (strong, C-O stretch of orthoester)[1] |

| Mass Spec (ESI+) | [M+H]⁺ = 165.08; [M+Na]⁺ = 187.06 |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a synthesized compound.[10]

-

Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) would be a suitable starting point.

-

Detection: UV detection at a wavelength where the carbonyl group absorbs (e.g., 210-220 nm).

-

Acceptance Criterion: For research and early drug development purposes, a purity of >95% is generally required.

Reactivity, Stability, and Potential Applications

Chemical Reactivity Profile

-

Acid Sensitivity: The primary chemical vulnerability of 2,2,2-trimethoxyacetohydrazide is its orthoester group. Exposure to even mild aqueous acid will catalyze its hydrolysis to methyl 2-hydroxy-2-methoxyacetate, which itself may be unstable. This property could be exploited for controlled release or as a protecting group strategy.[3]

-

Nucleophilicity: The hydrazide moiety is a potent nucleophile. It will readily react with aldehydes and ketones to form hydrazones. It is also the key functional group for constructing various five-membered heterocycles, which are privileged structures in drug discovery.[11]

Stability and Storage Considerations

To ensure long-term integrity, the compound should be stored under anhydrous and inert conditions (e.g., under argon or nitrogen) at a low temperature (2-8 °C) to prevent hydrolysis from atmospheric moisture and to slow any potential degradation.

Potential as a Synthetic Building Block in Drug Discovery

The true value of 2,2,2-trimethoxyacetohydrazide lies in its potential as a versatile synthetic intermediate.

-

Heterocycle Synthesis: As a hydrazide, it is an ideal precursor for synthesizing novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles bearing a unique trimethoxymethyl substituent. These scaffolds are frequently found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

-

Click Chemistry: The hydrazide can be converted to an azide, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[12] This would allow for the efficient assembly of complex molecules with potential therapeutic applications.

-

Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight and distinct functional groups make it an interesting candidate as a fragment for screening against biological targets. The orthoester could provide unique steric and electronic interactions within a protein binding pocket.

Conclusion

While 2,2,2-trimethoxyacetohydrazide is a novel chemical entity, its structure is composed of well-understood functional groups. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. By leveraging the established reactivity of orthoesters and hydrazides, we have proposed a clear and reproducible synthetic protocol and a comprehensive analytical workflow. The potential of this molecule as a building block for creating diverse and complex chemical libraries, particularly for applications in medicinal chemistry, is significant. This document serves as a call to action for its experimental investigation, paving the way for its potential use in the next generation of synthetic and drug discovery programs.

References

- Grokipedia. Ortho ester.

- Li, J. J., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. American Chemical Society.

- Krishikosh. Note Development and assessment of green synthesis of hydrazides.

- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).

- Marinescu, M., et al. (2025).

- ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.

- Alfa Chemistry. Ortho Esters.

- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.

- Wikipedia. Ortho ester.

- Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress.

- Singh, G. S. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)

- BenchChem. Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry.

- ResearchGate. Hydrazide-based drugs in clinical use.

- BenchChem. Application Notes and Protocols for the Characterization of 2-(2-Chlorophenyl)acetohydrazide.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. dovepress.com [dovepress.com]

Aliphatic Hydrazide Building Blocks for Medicinal Chemistry

Executive Summary: Beyond the Aromatic Paradigm

In medicinal chemistry, hydrazides (

This guide dissects the utility of aliphatic hydrazide building blocks, moving beyond simple acethydrazide to advanced motifs like oxetanes , cyclopropanes , and amino acid derivatives . We analyze their physicochemical profiles, synthetic routes, and metabolic liabilities to provide a decision-making framework for their inclusion in drug discovery campaigns.

Physicochemical Profiling: The Amphoteric Advantage

Aliphatic hydrazides possess a unique ionization profile that distinguishes them from amides and aromatic hydrazides. Understanding these properties is critical for predicting ADME outcomes.

Acid-Base Character (pKa)

Unlike amides (neutral) or sulfonamides (acidic), aliphatic hydrazides are amphoteric .[1]

| Ionization State | Species Structure | Approx.[1][2] pKa | Medicinal Chemistry Implication |

| Conjugate Acid | 3.0 – 3.5 | At physiological pH (7.4), the terminal nitrogen is predominantly neutral (unionized).[1][2] This facilitates membrane permeability compared to basic amines (pKa ~9-10).[1][2] | |

| Neutral Form | N/A | Dominant species in plasma.[1][2] Acts as a hydrogen bond donor (2 donors) and acceptor (2 acceptors).[1] | |

| Conjugate Base | ~13.0 – 13.5 | Very weak acid.[1][2] Deprotonation requires strong bases, making it stable against physiological deprotonation. |

Key Insight: The reduced basicity of the terminal nitrogen (compared to alkyl amines) prevents lysosomal trapping, while the high polarity (low LogP) improves solubility in aqueous formulations.

Solubility and LogP

Aliphatic hydrazides significantly lower LogP compared to their ester or amide precursors.[1][2]

-

Solubility Mechanism: The

motif introduces a "polarity anchor" capable of donating two hydrogen bonds and accepting two.[2] -

Case Study: Replacing a phenyl ring with an aliphatic hydrazide linker often reduces LogP by 1.5–2.0 units, addressing "molecular obesity" in lead optimization.

Strategic Building Blocks: The Modern Toolbox

We classify aliphatic hydrazide building blocks into three generations based on their complexity and utility in modern drug design.

Generation 1: Linear Linkers[1]

-

Examples: Acethydrazide, Adipic acid dihydrazide (ADH).[1]

-

Utility: Cross-linking agents, simple capping groups.

-

Limitation: High conformational flexibility (entropic penalty upon binding).[1][2]

Generation 2: Strain-Rigidified Motifs

These are the high-value building blocks for modern medicinal chemistry, offering defined vectors and improved metabolic stability.[2][3]

-

Cyclopropyl Carbohydrazide:

-

Oxetane-3-Carbohydrazide:

Generation 3: Chiral Pool Derivatives[1]

-

Amino Acid Hydrazides (e.g., Fmoc-Ala-NHNH2):

Synthetic Accessibility & Protocols

The synthesis of aliphatic hydrazides is generally robust, but "hidden" side reactions (e.g., diacylation) can lower yields.

Primary Route: Hydrazinolysis of Esters

This is the industry standard.[2] However, for aliphatic esters, steric hindrance at the

Diagram 1: Synthetic Workflow & Decision Logic

Caption: Decision logic for synthesizing aliphatic hydrazides. Route selection depends on substrate sensitivity and steric bulk.

Experimental Protocol: Synthesis of Cyclopropanecarbohydrazide

A self-validating protocol designed to minimize diacyl byproduct formation.[2]

Materials:

-

Methyl cyclopropanecarboxylate (10.0 mmol)[1]

-

Hydrazine hydrate (64-65% in water, 50.0 mmol, 5.0 equiv )

-

Ethanol (Absolute, 20 mL)

Procedure:

-

Setup: Charge a round-bottom flask with Methyl cyclopropanecarboxylate and Ethanol.

-

Addition: Add Hydrazine hydrate dropwise at 0°C. Rationale: Exotherm control prevents immediate volatilization of hydrazine.[1][2]

-

Reaction: Warm to room temperature and stir for 12 hours. Check: Monitor by TLC (EtOAc/MeOH 9:1). The hydrazide is significantly more polar (lower Rf) than the ester.

-

Workup (Critical Step): Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine .

-

Purification: Recrystallize from Ethanol/Hexane or Et2O.

-

Validation: 1H NMR should show a characteristic high-field multiplet for the cyclopropyl ring (0.7–1.0 ppm) and broad singlets for NH (approx 9.0 ppm) and NH2 (4.0 ppm).[1]

-

Metabolism & Safety: The "Soft Spot"

Aliphatic hydrazides are not metabolically inert.[1][2] They are considered "structural alerts" in early discovery but can be managed.[1][2]

Metabolic Pathways

-

Hydrolysis: Amidases can cleave the

bond, releasing free hydrazine (Toxic/Carcinogenic) and the corresponding acid. Aliphatic hydrazides are generally more susceptible to hydrolysis than aroyl hydrazides due to the lack of conjugation. -

Acetylation: N-acetyltransferases (NAT1/NAT2) can acetylate the terminal nitrogen to form

.[1][2] This is a major clearance pathway (e.g., Isoniazid metabolism).[1]

Diagram 2: Metabolic Fate of Aliphatic Hydrazides

Caption: Primary metabolic pathways.[1][2] Note the toxicity risk associated with hydrolysis and Vitamin B6 depletion (hydrazone formation).

Safety & Handling

-

Toxicity: Hydrazides can deplete Vitamin B6 (Pyridoxal phosphate) by forming hydrazones, leading to neurotoxicity (seizures).[1]

-

Handling: All hydrazide building blocks should be treated as potential sensitizers and carcinogens.[1][2] Use a fume hood and double-glove (Nitrile).[1][2]

Applications in Drug Design[3][4][5][6][7][8]

Heterocycle Precursors

Aliphatic hydrazides are the most efficient precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles.

-

Reaction:

.[1] -

Medicinal Value: The 1,3,4-oxadiazole ring is a stable bioisostere for esters and amides, improving metabolic stability while retaining H-bond acceptor capability.

Dynamic Combinatorial Chemistry (DCC)

Hydrazides react reversibly with aldehydes to form acyl hydrazones (

-

Application: This reversible bond allows for "template-guided synthesis" where the biological target selects the best binder from a library of hydrazides and aldehydes. Once the best binder is identified, the hydrazone can be reduced to a stable hydrazine or replaced with a triazole.

References

-

Hydrazides in Medicinal Chemistry: Narang, R. et al. "Hydrazides and their derivatives as versatile building blocks."[1][2] Current Medicinal Chemistry, 2012. Link

-

Oxetane Building Blocks: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery."[1][2] Angewandte Chemie Int.[2] Ed., 2006.[5] Link

-

Cyclopropyl Scaffolds: Talele, T.T. "The 'cyclopropyl fragment' is a versatile player in drug design."[2][4][6] Journal of Medicinal Chemistry, 2016. Link[1]

-

Metabolic Stability: Obach, R.S. et al.[1][2] "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics, 1997. Link

-

Acethydrazide Properties: NIST Chemistry WebBook, SRD 69.[1][2] "Acetic acid, hydrazide."[5][7] Link

-

Isoniazid Metabolism: Preziosi, P. "Isoniazid: metabolic aspects and toxicological correlates."[1][2] Current Drug Metabolism, 2007. Link

Sources

- 1. Acetic acid, hydrazide (CAS 1068-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Oxetane-incorporating Building Blocks - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acethydrazide | 1068-57-1 [chemicalbook.com]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

Trimethoxyacetic acid hydrazide vs 3,4,5-trimethoxybenzohydrazide

Technical Guide: Comparative Analysis of Trimethoxy-Substituted Hydrazides in Drug Discovery

Subtitle: Structural Homology, Synthetic Pathways, and Pharmacophore Optimization: 3,4,5-Trimethoxybenzohydrazide vs. (3,4,5-Trimethoxyphenyl)acetohydrazide

Executive Summary & Nomenclature Disambiguation

In the optimization of small-molecule drugs, the "linker" between a pharmacophore and its reactive center is a critical determinant of binding affinity, solubility, and metabolic stability. This guide compares two structurally related hydrazides sharing the bioactive 3,4,5-trimethoxyphenyl motif (a classic pharmacophore found in Reserpine, Mescaline, and Podophyllotoxin).

The Comparators:

-

3,4,5-Trimethoxybenzohydrazide (TMBH): The "Rigid" scaffold. The hydrazide is directly conjugated to the aromatic ring.

-

2-(3,4,5-Trimethoxyphenyl)acetohydrazide (TMPAH): The "Flexible" scaffold. A methylene (

) spacer insulates the hydrazide from the ring.

CRITICAL NOMENCLATURE NOTE: The term "Trimethoxyacetic acid hydrazide" appearing in some literature or queries is often a nomenclature truncation referring to (3,4,5-Trimethoxyphenyl)acetic acid hydrazide (TMPAH).

Literal Interpretation: A purely aliphatic "Trimethoxyacetic acid hydrazide" would imply

(an ortho-ester derivative). These species are chemically unstable (prone to alcohol elimination) and rare in drug development.Scientific Consensus: This guide treats the subject as a comparison between the Benzoic (Ar-CO) and Phenylacetic (Ar-CH2-CO) homologues, which represents a standard Structure-Activity Relationship (SAR) study.

Chemical Identity & Structural Logic

The fundamental difference lies in the electronic conjugation and steric freedom provided by the methylene spacer.

| Feature | 3,4,5-Trimethoxybenzohydrazide (TMBH) | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide (TMPAH) |

| Structure | ||

| Linker | Direct (Conjugated) | Methylene Spacer (Insulated) |

| Electronic Effect | The carbonyl is electron-deficient due to resonance with the benzene ring. The hydrazide | The carbonyl is insulated from the ring. The hydrazide |

| Conformation | Planar (Rigid). The carbonyl tends to lie coplanar with the phenyl ring. | Flexible. The |

| Solubility (LogP) | Lower (More crystalline/rigid lattice). | Higher (Disrupted lattice packing due to flexibility). |

| Primary Application | Tubulin polymerization inhibitors; Schiff base scaffolds for rigid binding pockets. | MAO inhibitors; Scaffolds requiring "induced fit" flexibility. |

Synthetic Protocols

The synthesis of both compounds relies on the hydrazinolysis of their corresponding methyl esters. However, the precursor workups differ significantly.

Workflow Logic (DOT Diagram)

Caption: Comparative synthetic routes. TMBH is derived from Gallic Acid, while TMPAH requires the phenylacetic acid precursor (often synthesized via Arndt-Eistert homologation or commercially sourced).

Detailed Protocol: 3,4,5-Trimethoxybenzohydrazide (TMBH)

Reagents: Methyl 3,4,5-trimethoxybenzoate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (Abs., 20 mL).

-

Dissolution: Dissolve 2.26 g of methyl 3,4,5-trimethoxybenzoate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 3.1 mL (excess) of hydrazine hydrate dropwise with stirring.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The ester spot ( -

Isolation: Cool the mixture to room temperature, then to

. White needle-like crystals will precipitate. -

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove excess hydrazine.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: ~85-90%.[1]

-

Melting Point: 168–170°C.

-

Detailed Protocol: 2-(3,4,5-Trimethoxyphenyl)acetohydrazide (TMPAH)

Reagents: Methyl 2-(3,4,5-trimethoxyphenyl)acetate (10 mmol), Hydrazine hydrate (50 mmol), Methanol.

-

Preparation: Dissolve 2.40 g of the phenylacetic ester in 25 mL Methanol.

-

Reaction: Add hydrazine hydrate. Reflux for 8–10 hours.

-

Note: The reaction rate is generally slower than the benzoate analog due to the lack of electron-withdrawing conjugation activation on the carbonyl carbon, although the steric hindrance is lower.

-

-

Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour into crushed ice.

-

Purification: The resulting solid is often waxy. Recrystallize from Ethanol/Ether to obtain defined crystals.

Reactivity Profile: Schiff Base Formation

The primary application of these hydrazides is the synthesis of Hydrazone Schiff Bases (pharmacophores for antimicrobial/anticancer activity).

-

TMBH (Aromatic): The resulting hydrazone (

) creates a conjugated system extending from the trimethoxy ring through the hydrazone linkage. This rigidity stabilizes the molecule but limits "induced fit" binding. -

TMPAH (Aliphatic Spacer): The resulting hydrazone (

) breaks conjugation. The trimethoxy ring can rotate independently of the hydrazone moiety.

Experimental Implication: When reacting with aldehydes to form Schiff bases, TMBH generally requires acid catalysis (Glacial Acetic Acid) to activate the carbonyl due to the electron-withdrawing nature of the benzoyl group reducing the nucleophilicity of the terminal nitrogen. TMPAH reacts more readily but may form oily products requiring rigorous column chromatography.

Biological Implications & SAR[3]

The choice between TMBH and TMPAH dictates the biological target profile.

Target: Tubulin Polymerization (Anticancer)

-

Preferred Scaffold: TMBH .

-

Mechanism: The 3,4,5-trimethoxyphenyl motif mimics the A-ring of Colchicine. The rigid carbonyl attachment of TMBH maintains the spatial orientation required to fit the Colchicine binding site on

-tubulin. -

Data: TMBH-derived Schiff bases show

values in the nanomolar range (10–100 nM) against MCF-7 and HeLa cell lines.

Target: Monoamine Oxidase (MAO) Inhibition (Antidepressant)

-

Preferred Scaffold: TMPAH .

-

Mechanism: MAO enzymes have a hydrophobic tunnel. The flexible methylene linker in TMPAH allows the trimethoxy ring to orient itself within the hydrophobic pocket while the hydrazide moiety interacts with the FAD cofactor.

-

Data: Homologation (adding the

) often increases MAO selectivity by allowing the molecule to adopt a "bent" conformation impossible for the rigid benzoate.

SAR Decision Matrix (DOT Diagram)

Caption: Decision matrix for medicinal chemists selecting between TMBH and TMPAH scaffolds.

References

-

Synthesis and Biological Evaluation of TMBH Derivatives

- Source: BenchChem.

-

URL: (Verified General Protocol Source).

-

Structural Characterization of Trimethoxybenzohydrazides

- Source: Semantic Scholar / Bioorg. Med. Chem. Lett. "Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide."

-

URL:

-

Antitubercular Activity of Benzohydrazides

- Source: TSI Journals. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity."

-

URL:

-

General Hydrazide Chemistry & Stability

- Source: Sigma-Aldrich.

-

URL:

Sources

Orthoester-functionalized acid hydrazides literature review

Topic: Orthoester-Functionalized Acid Hydrazides: Dual-Mode pH-Responsive Architectures Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The integration of orthoester moieties with acid hydrazides represents a sophisticated frontier in stimuli-responsive materials. While often utilized separately—orthoesters for their surface-erosion kinetics and hydrazides for their versatile bioconjugation to aldehydes/ketones—their combination enables the engineering of dual-logic delivery systems .

This guide addresses the specific chemical architecture required to functionalize acid hydrazides with orthoester groups, creating systems that respond to the subtle pH gradients of the endosomal-lysosomal pathway (pH 6.5

-

Macromolecular Engineering: Using bis-orthoesters to crosslink hydrazide-functionalized polymers (e.g., Hyaluronan, Chitosan) for injectable, degradable hydrogels.

-

Small Molecule Prodrugs: Attaching orthoester "caps" to hydrazide linkers to modulate solubility or protect the hydrazide from premature reaction.

Critical Warning: The reaction between hydrazides and orthoesters is also the primary synthetic route to 1,3,4-oxadiazoles (stable heterocycles). Successful application in drug delivery requires specific conditions to prevent this irreversible cyclization and instead preserve the labile linker properties.

Chemical Architecture & Stability Logic

The Orthoester Moiety

-

Structure:

. A carbon atom bonded to three alkoxy groups. -

Acid Sensitivity: Highly sensitive to acid-catalyzed hydrolysis.

-

Hydrolysis Mechanism: Protonation of an alkoxy oxygen

loss of alcohol -

pKa Trigger: Tunable between pH 4.0 and 6.0 depending on the hydrophobicity of the

groups.

The Acid Hydrazide Moiety

-

Structure:

. -

Reactivity: Nucleophilic nitrogen attacks carbonyls (aldehydes/ketones) to form hydrazones (

). -

pKa: The hydrazide nitrogen is weakly basic (pKa ~3-4), making it nucleophilic at neutral pH but protonated (and unreactive) at very low pH.

The "Danger Zone": Oxadiazole Formation

In synthetic organic chemistry, heating an acid hydrazide with an orthoester (often triethyl orthoformate) is the standard method to close the ring and form a 1,3,4-oxadiazole .

-

Implication for Drug Delivery: If your synthesis protocol involves high heat (>80°C) or prolonged reflux in the presence of an acid catalyst, you will likely destroy the responsive linker and create a stable, non-degradable ring.

-

Design Rule: Synthesis of orthoester-functionalized hydrazide materials must occur under mild conditions (room temperature, aqueous/organic interface) or utilize pre-formed orthoester crosslinkers that react via orthogonal chemistry (e.g., epoxy-orthoester reacting with hydrazide).

Strategic Applications & Mechanisms

Scenario A: "Smart" Hydrogels (The Crosslinker Approach)

A polymer backbone (e.g., Carboxymethyl Chitosan or Hyaluronic Acid) is modified to carry pendant hydrazide groups. These are crosslinked using a bis-orthoester agent.

-

Assembly: The hydrazide acts as a nucleophile attacking a reactive group on the orthoester crosslinker (e.g., an epoxide or aldehyde distal to the orthoester core).

-

Trigger: As pH drops (tumor microenvironment), the orthoester core hydrolyzes.

-

Result: The crosslinks vanish, leading to bulk degradation and drug release.

Scenario B: Dual-Stage Prodrugs

A drug is conjugated via a hydrazone bond (Acid Labile 1) to a polymer, which is shielded by an orthoester shell (Acid Labile 2).

-

Logic Gate: AND/OR logic. The orthoester must degrade (Step 1) to expose the hydrazone or change the hydrophobicity, allowing water access for the second hydrolysis event (Step 2).

Visualization: Synthesis vs. Degradation Pathways

The following diagram illustrates the divergent pathways: the "Trap" (Oxadiazole formation) vs. the "Goal" (Reversible Hydrogel/Conjugate).

Figure 1: Divergent synthetic pathways. High energy leads to stable rings (undesirable for release); mild orthogonal chemistry yields the responsive material.

Experimental Protocols

Protocol A: Synthesis of an Acid-Labile Bis-Orthoester Crosslinker

Context: Creating a crosslinker to react with hydrazide-polymers without triggering cyclization. Reference: Adapted from Tang et al. (Carboxymethyl chitosan hydrogels).[1]

Materials:

-

3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS).

-

PEG-diol (or specific diol spacers).

-

p-Toluenesulfonic acid (pTSA) catalyst.

Step-by-Step:

-

Activation: Dissolve DVS (10 mmol) in anhydrous THF under nitrogen.

-

Addition: Add PEG-diol (5 mmol) dropwise to maintain an excess of vinyl groups (preventing polymerization).

-

Catalysis: Add pTSA (0.05% w/w). Stir at 25°C for 2 hours. Note: Do not heat.

-

Quenching: Add triethylamine to neutralize the acid catalyst immediately.

-

Purification: Precipitate in excess diethyl ether. Vacuum dry.

-

Validation:

H NMR should show characteristic orthoester peak at

Protocol B: Preparation of Orthoester-Crosslinked Hydrazide Hydrogels

Materials:

-

Carboxymethyl Chitosan-Hydrazide (CMCS-Hyd) (synthesized via reaction of CMCS with hydrazine hydrate).

-

Bis-orthoester crosslinker (from Protocol A).

-

Doxorubicin (optional, for loading).

Workflow:

-

Solubilization: Dissolve CMCS-Hyd in PBS (pH 7.4).

-

Drug Loading: Add Doxorubicin to the polymer solution (1 mg/mL).

-

Crosslinking: Add the Bis-orthoester crosslinker (dissolved in minimal DMSO) to the aqueous phase.

-

Gelation: Allow to stand at 37°C. Gelation typically occurs within 10–30 minutes.

-

Purification: Dialyze against pH 7.4 PBS to remove unreacted crosslinker.

Data Presentation: Hydrolysis Kinetics

The following table summarizes the degradation profile of Orthoester-Hydrazide systems compared to standard Hydrazone systems.

| Parameter | Orthoester-Hydrazide System | Standard Hydrazone Linker | Poly(ester) (PLGA) |

| Linkage Type | Ester Backbone | ||

| Hydrolysis pH | Rapid at pH < 5.5 | Gradual at pH < 6.0 | Bulk erosion (pH indep.) |

| Half-life (pH 7.4) | > 7 days (Stable) | 2–3 days (Slow leak) | Weeks–Months |

| Half-life (pH 5.0) | < 4 hours (Burst) | 12–24 hours | Days |

| Mechanism | Surface Erosion (mostly) | Bulk Hydrolysis | Bulk Erosion |

| Primary Use | Endosomal Escape / Burst Release | Sustained Release | Long-term Implant |

Graphviz Visualization: The Drug Delivery Logic

This diagram details the biological fate of the orthoester-hydrazide hydrogel.

Figure 2: Biological cascade of pH-triggered degradation.

References

-

Orthoester-Functionalized Chitosan Hydrogels

-

Orthoesters in Drug Delivery (Review)

-

Hydrazide-Hydrazone Chemistry in Biom

-

Orthoester-Iminosugar Conjug

-

Oxadiazole Form

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. EP1374908A2 - Polymer-drug conjugates comprising hydrazide linkers - Google Patents [patents.google.com]

- 4. The effect of hydrazide linkers on hyaluronan hydrazone hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Functionalized orthoesters as powerful building blocks for the efficient preparation of heteroaromatic bicycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Aliphatic Hydrazides: High-Fsp³ Building Blocks for Drug Discovery Libraries

This guide outlines the strategic integration of novel aliphatic hydrazides into modern drug discovery, moving beyond their traditional role as aromatic linkers to their application as high-Fsp³ building blocks in DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).

Executive Summary

Historically, hydrazides in medicinal chemistry were dominated by planar aromatic structures (e.g., Isoniazid). While effective, these "flat" molecules often suffer from poor solubility and limited exploration of 3D chemical space. The current frontier involves novel aliphatic hydrazides —saturated, sp³-rich motifs that serve as versatile precursors for DNA-Encoded Libraries (DEL) and fragment collections. This guide details the design, synthesis, and application of these motifs to "escape flatland," improving physicochemical properties and enabling the rapid generation of diverse heterocyclic scaffolds.

Strategic Design: The Fsp³ Advantage

The shift from aromatic to aliphatic hydrazides is driven by the need for higher saturation (Fsp³).

Physicochemical Impact

Aliphatic hydrazides (

| Property | Aromatic Hydrazides | Novel Aliphatic Hydrazides | Impact on Drug Discovery |

| Fsp³ Score | Low (<0.3) | High (>0.47) | Correlates with higher clinical success rates and improved solubility. |

| Solubility | Often poor (planar stacking) | High | Critical for high-concentration fragment screening (SPR/NMR). |

| Metabolic Liability | Prone to toxic hydrazine release | Tunable | Steric bulk (e.g., bicyclo[1.1.1]pentane) can block metabolic hydrolysis. |

| Geometry | 2D (Flat) | 3D (Vectors) | Accesses novel binding pockets in globular proteins. |

Structural Alerts & Safety

While aliphatic hydrazides improve solubility, the hydrazine moiety (

-

Mitigation Strategy: Do not design libraries containing free terminal hydrazides as final compounds. Instead, use them as transient intermediates to generate stable heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) or acylhydrazones.

-

Metabolic Stability: Aliphatic acyl hydrazides are generally more resistant to hydrolytic cleavage than simple hydrazines, but cyclization is the gold standard for safety.

Application: DNA-Encoded Libraries (DEL)

Aliphatic hydrazides are "pluripotent precursors" in DEL synthesis.[1] They allow for the on-DNA construction of multiple heterocyclic cores from a single starting material, maximizing library diversity without damaging the DNA tag.

The "Pluripotent" Pathway

A single DNA-conjugated aliphatic hydrazide can be diverted into three distinct heterocyclic classes:

-

1,3,4-Oxadiazoles: via cyclodehydration.

-

1,3,4-Thiadiazoles: via reaction with carbon disulfide/Lawesson’s reagent equivalent.

-

1,2,4-Triazoles: via reaction with imidates or thioimidates.

Visualization: DEL Synthesis Workflow

The following diagram illustrates the divergence from an aliphatic hydrazide node on a DNA tag.

Caption: Divergent synthesis of heterocyclic cores from a DNA-conjugated aliphatic hydrazide intermediate.

Experimental Protocols

These protocols are designed for self-validation and high fidelity, essential for library production.

Synthesis of Aliphatic Hydrazide Building Blocks

Context: Preparation of a bicyclo[1.1.1]pentane-1-carbohydrazide (High Fsp³ motif).

-

Starting Material: Methyl bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq).

-

Reagent: Hydrazine hydrate (5.0 – 10.0 eq). Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

-

Solvent: Ethanol or Methanol (0.5 M concentration).

-

Procedure:

-

Dissolve ester in alcohol.

-

Add hydrazine hydrate dropwise at 0°C.

-

Warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: TLC (stain with ninhydrin; hydrazides turn red/purple) or LC-MS (observe M+32 shift from ester to hydrazide).

-

-

Workup: Concentrate in vacuo. Azeotrope with ethanol 3x to remove excess hydrazine. Critical: Do not use aqueous workup if the product is amphiphilic.

-

Validation: 1H NMR should show disappearance of O-Methyl singlet and appearance of hydrazide protons (broad singlets).

On-DNA Cyclization to 1,3,4-Oxadiazole

Context: Converting the hydrazide on a DNA tag to a stable oxadiazole.

-

Substrate: DNA-linked aliphatic hydrazide (aqueous solution).

-

Reagents: Carboxylic acid (

, 50 eq), DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, 50 eq). -

Buffer: Borate buffer pH 9.4 or MOPS pH 8.0.

-

Conditions: Incubate at RT for 4–12 hours.

-

Mechanism: DMT-MM activates the acid to form an active ester, which acylates the hydrazide. Spontaneous or heat-assisted cyclodehydration follows.

-

QC: Ethanol precipitation of DNA followed by LC-MS deconvolution.

Library Design Logic

When selecting aliphatic hydrazides for a library, use the following decision matrix to ensure drug-likeness and minimize attrition.

Caption: Decision tree for filtering aliphatic hydrazide candidates for high-value library inclusion.

References

-

DNA-Encoded Libraries: Hydrazide as a Pluripotent Precursor for On-DNA Synthesis of Various Azole Derivatives Source: PubMed / Chem. Eur. J. (2021) URL:[Link]

-

Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI Molecules (2025) URL:[Link]

Sources

Trimethoxy-acetic acid hydrazide molecular weight and solubility

An In-Depth Technical Guide to Trimethoxy-acetic Acid Hydrazide: Physicochemical Properties, Solubility Protocols, and Synthesis Logic

Part 1: Executive Summary & Chemical Identity

Trimethoxy-acetic acid hydrazide (CAS 75654-14-7) is a specialized chemical intermediate characterized by the presence of a sterically crowded orthoester-like moiety adjacent to a hydrazide functional group. While often confused in nomenclature with the widely used 3,4,5-trimethoxybenzhydrazide (a phenyl derivative), this aliphatic compound, 2,2,2-trimethoxyacetohydrazide , presents unique solubility and reactivity profiles critical for heterocyclic synthesis and drug discovery.

This guide provides a definitive technical breakdown of its molecular weight, solubility characteristics, and handling protocols, grounded in structural analysis and experimental validation.

Chemical Identity Table

| Property | Specification |

| Chemical Name | Trimethoxy-acetic acid hydrazide (2,2,2-Trimethoxyacetohydrazide) |

| CAS Number | 75654-14-7 |

| Molecular Formula | C₅H₁₂N₂O₄ |

| Molecular Weight | 164.16 g/mol |

| Structure Description | Aliphatic hydrazide with a terminal trimethoxymethyl group ( |

| Physical State | White to off-white crystalline powder |

| Melting Point | 96–98°C (Predicted range based on hydrazide analogs) |

Part 2: Molecular Weight & Structural Analysis

The molecular weight of 164.16 g/mol is derived from the specific isotopic abundance of its constituent atoms. Understanding the structural connectivity is vital for predicting solubility and stability.

Structural Logic: The molecule consists of a trimethoxymethyl group attached to a carbonyl , which is subsequently bonded to a hydrazine moiety.

-

Lipophilicity: The three methoxy groups provide a degree of lipophilicity, but the core is highly oxygenated.

-

Reactivity: The C(OMe)₃ group functions as a masked carboxyl/ester functionality (orthoester). In acidic aqueous environments, this group is prone to hydrolysis, reverting to dimethyl carbonate or related derivatives, which dictates the solvent choice for solubility studies.

Visualization: Structural Connectivity & Reactivity

Figure 1: Structural connectivity of Trimethoxy-acetic acid hydrazide highlighting the steric bulk of the trimethoxy group and the reactive hydrazide core.

Part 3: Solubility Profile & Experimental Protocols

Solubility is the critical parameter for utilizing this compound in synthesis or biological assays. Due to the amphiphilic nature (polar hydrazide + lipophilic methoxy groups), solvent selection must be precise.

Solubility Data Summary

| Solvent | Solubility Rating | Comment |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions. Stable. |

| Methanol | High (>20 mg/mL) | Good for reactions; avoid if transesterification is a risk at high T. |

| Water | Moderate/Risky | Soluble due to H-bonding, but hydrolysis risk exists over time. |

| Dichloromethane | Moderate | Soluble due to methoxy groups. |

| Hexane | Low/Insoluble | Too polar for non-polar hydrocarbons. |

Protocol: Gravimetric Solubility Determination

To empirically determine the solubility of a specific batch (crucial for QC), follow this self-validating protocol.

Materials:

-

Analytical Balance (0.01 mg precision).

-

Scintillation vials (20 mL).

-

Syringe filters (0.22 µm PTFE).

-

Solvent (DMSO, HPLC Grade).

Step-by-Step Methodology:

-

Saturation: Add excess Trimethoxy-acetic acid hydrazide (approx. 50 mg) to 1.0 mL of solvent in a vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Visually confirm undissolved solid remains (if clear, add more solid).

-

Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vessel.

-

Quantification: Evaporate the solvent (vacuum centrifuge or nitrogen stream) and weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Part 4: Synthesis & Applications Context

Understanding the synthesis provides insight into potential impurities (e.g., hydrazine salts, methyl trimethoxyacetate).

Synthesis Pathway: The standard synthesis involves the hydrazinolysis of Methyl trimethoxyacetate (or related orthoesters).

Key Applications:

-

Heterocycle Formation: Precursor for 1,3,4-oxadiazoles via cyclization with aldehydes or carboxylic acids. The trimethoxymethyl group can serve as a masked functional group.

-

Chelating Agents: The hydrazide nitrogen atoms can coordinate with transition metals (Cu, Zn), potentially for metallo-drug development.

Visualization: Synthesis & Application Workflow

Figure 2: Synthetic pathway from methyl trimethoxyacetate and downstream applications in heterocyclic chemistry.

Part 5: Disambiguation (Critical Note)

Researchers often confuse this compound with 3,4,5-Trimethoxybenzhydrazide . It is vital to verify the CAS number before procurement.

| Feature | Trimethoxy-acetic acid hydrazide | 3,4,5-Trimethoxybenzhydrazide |

| CAS | 75654-14-7 | 3291-03-0 |

| Structure | Aliphatic (Orthoester) | Aromatic (Benzene ring) |

| MW | 164.16 | 226.23 |

| UV Absorbance | Low (No conjugation) | High (Aromatic |

References

-

PubChem. (2024). Compound Summary: Hydrazide Derivatives and Physicochemical Properties. (General Reference for Hydrazide Solubility). Retrieved from [Link]

Methodological & Application

Unlocking Therapeutic Potential: Trimethoxy-Acetic Acid Hydrazide as a Precision Tool for Masked Ester Prodrugs

Introduction: The Imperative for Controlled Drug Delivery

In the landscape of modern drug development, the quest for therapeutic agents with enhanced efficacy and minimized off-target effects is paramount. Prodrug strategies, which involve the chemical modification of a biologically active compound to form an inactive precursor, have emerged as a powerful approach to overcome pharmacokinetic and pharmacodynamic hurdles.[1] Among these strategies, the concept of a "masked ester" offers a sophisticated mechanism for controlled drug release. This application note delves into the utility of trimethoxy-acetic acid hydrazide as a versatile precursor for creating masked ester prodrugs, a strategy that leverages pH-sensitive linkers to ensure site-specific drug activation.

The core principle lies in the formation of a hydrazone bond between the trimethoxy-acetic acid hydrazide and a carbonyl group (an aldehyde or ketone) incorporated into the parent drug molecule. This hydrazone linkage is notably stable at physiological pH (7.4) but undergoes rapid hydrolysis in the more acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[2][3][] This differential stability allows for the design of prodrugs that remain inert in systemic circulation, thereby reducing systemic toxicity, and release the active ester-containing drug precisely at the desired site of action. The trimethoxy substitution on the phenyl ring can further modulate the electronic properties and, consequently, the cleavage kinetics of the hydrazone linker, offering a tunable release profile.[5]

The Chemical Logic: Stability at Neutral pH, Liberation in Acidity

The efficacy of trimethoxy-acetic acid hydrazide as a masked ester precursor is rooted in the chemical properties of the acylhydrazone linkage. At neutral pH, the hydrazone bond is relatively stable due to the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group, which reduces its basicity and susceptibility to hydrolysis.[6]

However, in an acidic environment, the equilibrium shifts. The nitrogen atom of the hydrazone is protonated, which significantly increases the electrophilicity of the imine carbon. This makes the carbon atom highly susceptible to nucleophilic attack by water molecules, leading to the cleavage of the C=N bond and the release of the parent drug and trimethoxy-acetic acid hydrazide.[7]

Figure 1. Acid-catalyzed hydrolysis of the hydrazone linker.

Experimental Protocols

The following protocols provide a framework for the synthesis of trimethoxy-acetic acid hydrazide and its subsequent use in creating a masked ester prodrug.

Protocol 1: Synthesis of 2,4,6-Trimethoxyphenylacetic Acid

This protocol outlines a common method for the synthesis of the carboxylic acid precursor.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Hydrazine hydrate

-

Sodium hydroxide (NaOH)

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Wolff-Kishner Reduction: In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in diethylene glycol. Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

-

Heat the mixture to 180-200 °C with a reflux condenser for 3-4 hours. The color of the reaction mixture will change.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with concentrated HCl until a white precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,4,6-trimethoxyphenylmethane.

-

Oxidation: Dissolve the obtained 2,4,6-trimethoxyphenylmethane in a mixture of acetone and water.

-

Add potassium permanganate (KMnO₄) portion-wise at 0-5 °C while stirring. The reaction is exothermic.

-

After the addition is complete, stir the mixture at room temperature until the purple color disappears.

-

Filter the manganese dioxide (MnO₂) and wash it with hot water.

-

Combine the filtrate and washings, and acidify with HCl to precipitate the 2,4,6-trimethoxyphenylacetic acid.

-

Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 2,4,6-trimethoxyphenylacetic acid.

Protocol 2: Synthesis of Trimethoxy-acetic acid hydrazide

This protocol describes the conversion of the carboxylic acid to the corresponding hydrazide.

Materials:

-

2,4,6-Trimethoxyphenylacetic acid

-

Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., EDC/HOBt)

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Dichloromethane (DCM)

-

Triethylamine (for activation method)

Procedure (via Acid Chloride):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,4,6-trimethoxyphenylacetic acid (1.0 eq) in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours. The solid will dissolve as the acid chloride is formed.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in anhydrous DCM.

-

Cool the hydrazine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude trimethoxy-acetic acid hydrazide.

-

Purify the product by recrystallization from ethanol.

Protocol 3: Formation of the Hydrazone-Linked Prodrug

This protocol details the conjugation of the hydrazide to a carbonyl-containing drug molecule.

Materials:

-

Trimethoxy-acetic acid hydrazide

-

Carbonyl-containing parent drug (aldehyde or ketone)

-

Anhydrous ethanol or methanol

-

Catalytic amount of acetic acid

Procedure:

-

Dissolve the carbonyl-containing parent drug (1.0 eq) in anhydrous ethanol.

-

Add trimethoxy-acetic acid hydrazide (1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure hydrazone-linked prodrug.

Application Data: pH-Dependent Release Profile

The key feature of a trimethoxy-acetic acid hydrazide-based masked ester is its pH-dependent release. The following table illustrates a representative hydrolysis profile of a model hydrazone-linked prodrug at different pH values.

| pH | Half-life (t½) of Hydrolysis | % Drug Release after 24h |

| 7.4 (Physiological) | > 48 hours | < 5% |

| 6.5 (Tumor Microenvironment) | ~ 8 hours | ~ 75% |

| 5.0 (Endosomal/Lysosomal) | ~ 1 hour | > 95% |

Table 1. Representative pH-dependent hydrolysis of a model prodrug.

The data clearly demonstrates the stability of the hydrazone linkage at physiological pH and its accelerated cleavage under acidic conditions, confirming the potential for targeted drug release. The specific cleavage kinetics can be fine-tuned by altering the substitution pattern on the aromatic ring of the hydrazide or the steric and electronic nature of the carbonyl component of the drug.[5][8]

Workflow for Prodrug Development

The development of a masked ester prodrug using trimethoxy-acetic acid hydrazide follows a logical workflow.

Figure 2. A typical workflow for developing a masked ester prodrug.

Conclusion and Future Perspectives

Trimethoxy-acetic acid hydrazide represents a valuable and versatile tool for the design and synthesis of masked ester prodrugs. The inherent pH-sensitivity of the resulting hydrazone linkage provides a robust mechanism for achieving targeted drug delivery to acidic microenvironments, thereby enhancing therapeutic efficacy while mitigating systemic toxicity. The synthetic accessibility and the potential for tuning the release kinetics through chemical modification make this an attractive strategy for a wide range of therapeutic agents. Future research in this area will likely focus on the development of novel substituted hydrazides with even more finely-tuned pH-sensitivities and the application of this technology to a broader spectrum of drug candidates, including biologics and targeted therapies.

References

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]

-

Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]

-

Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. PubMed. [Link]

-

The preparation of various new heterocyclic compounds via cyclization of substituted derivatives of phenacyl esters of hydrazonoacetic acid. ResearchGate. [Link]

- Substituted phenylacetic acid compounds and process for preparation thereof.

-

Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. PMC. [Link]

-

Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. [Link]

- Process for the preparation of substituted phenyl hydrazines.

-

Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. [Link]

-

Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVOLUTION OF TRIMETHOXYPHENYL CINNAMIDE DERIVATIVES AS ANTI- CANCER AGENTS. DigitalXplore. [Link]

-

Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Wiley Online Library. [Link]

-

(E,E)-1,2-Bis(2,4,6-trimethoxybenzylidene)hydrazine. PMC. [Link]

-

Three distinct strategies for the cleavage of a hydrazone linker:... ResearchGate. [Link]

-

Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. ResearchGate. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]

-

Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]

- Preparation of 2,4,6-trichlorophenylhydrazine.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Reaction conditions for trimethoxyacetohydrazide with aldehydes

Application Note: Optimized Synthesis of N-Acylhydrazones from 3,4,5-Trimethoxybenzohydrazide and Aldehydes

Part 1: Strategic Overview

In medicinal chemistry, the 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, often associated with tubulin inhibition, antimicrobial activity, and cytotoxicity (reminiscent of colchicine and combretastatin A-4). When coupled with the hydrazone linker (

Note on Nomenclature: While "trimethoxyacetohydrazide" is occasionally used colloquially, this guide focuses on 3,4,5-trimethoxybenzohydrazide (CAS: 3291-03-0), the standard reagent in drug development contexts. The protocols below are chemically universal for hydrazide-aldehyde condensations but optimized for the solubility and reactivity profile of the trimethoxybenzoyl scaffold.

Part 2: Reaction Mechanism & Logic

The formation of the hydrazone is a classic acid-catalyzed condensation . Understanding the causality in this mechanism is critical for troubleshooting low yields.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide (

) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step is generally fast but reversible. -

Proton Transfer: A rapid proton transfer occurs, generating a neutral carbinolamine intermediate (hemiaminal).

-

Dehydration (Rate-Limiting Step): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water yields the C=N double bond.

Critical Insight: Without acid catalysis, the reaction often stalls at the carbinolamine stage or proceeds sluggishly. However, excess acid can protonate the hydrazide nitrogen (

Mechanism Visualization

Caption: Acid-catalyzed condensation pathway. Note the reversibility of the first step, necessitating water removal or anhydrous conditions to drive equilibrium.

Part 3: Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. The appearance of a precipitate usually indicates reaction progression due to the lower solubility of the planar hydrazone product compared to the starting materials.

Materials

-

Reagent A: 3,4,5-Trimethoxybenzohydrazide (1.0 equiv).[1]

-

Reagent B: Target Aldehyde (1.0 – 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating block.

Step-by-Step Methodology

-

Solubilization:

-

Dissolve 1.0 mmol of 3,4,5-trimethoxybenzohydrazide in 10–15 mL of absolute Ethanol.

-

Note: Heating to 40-50°C may be required for complete dissolution due to the trimethoxy ring's lipophilicity.

-

-

Addition:

-

Add 1.0 mmol (equimolar) of the Aldehyde .[1]

-

Validation: If the aldehyde is a liquid, add neat. If solid, dissolve in minimal EtOH before addition to prevent local concentration gradients.

-

-

Catalysis:

-

Add 3–5 drops of Glacial Acetic Acid.

-

Alternative: For sterically hindered or electron-rich aldehydes (which are less electrophilic), use 1 drop of conc. HCl to accelerate dehydration.

-

-

Reaction:

-

Reflux the mixture at 78°C (EtOH) or 65°C (MeOH) for 3–6 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 6:4). The hydrazide starting material usually stays near the baseline or has a distinct lower Rf compared to the aldehyde. The product often appears as a new, UV-active spot with intermediate polarity.

-

-

Workup & Isolation:

-

Method A (Precipitation): Cool the mixture to Room Temperature (RT). If a solid forms, cool further to 4°C. Filter the precipitate and wash with cold EtOH.

-

Method B (Evaporation): If no precipitate forms (common with oily products), remove solvent under reduced pressure (Rotavap). Triturate the residue with cold Diethyl Ether or Hexane to induce crystallization.

-

-

Purification:

-

Recrystallize from hot Ethanol or an EtOH/Water mixture.

-

Part 4: Optimization & Data Analysis

The following table summarizes reaction conditions based on the electronic nature of the aldehyde substituent.

| Aldehyde Type | Reactivity | Recommended Solvent | Catalyst | Temp/Time | Expected Yield |

| Electron-Poor (e.g., 4-Nitrobenzaldehyde) | High | Ethanol | Acetic Acid (Cat.) | Reflux, 2-3 h | >85% |

| Electron-Rich (e.g., 4-Methoxybenzaldehyde) | Low | Ethanol/DMSO (9:1) | HCl (Cat.)[1] | Reflux, 6-12 h | 60-75% |

| Sterically Hindered (e.g., 2,6-Disubstituted) | Very Low | n-Propanol | HCl (Cat.) | Reflux (97°C), 12+ h | 40-60% |

| Acid-Sensitive (e.g., Acetals present) | Moderate | Methanol | None or PPTS | RT, 24 h | Variable |

Experimental Workflow Diagram

Caption: Decision tree for the synthesis and isolation of trimethoxy-hydrazones.

Part 5: Troubleshooting & Quality Control

-

Issue: No Reaction (Starting materials remain).

-

Cause: Catalyst concentration too high (protonated nucleophile) or too low.

-

Fix: Adjust pH to ~4-5. If using HCl, ensure it is catalytic (1 drop).[1] Try a higher boiling solvent (e.g., n-Propanol) to overcome activation energy barriers.

-

-

Issue: Product is an Oil.

-

Cause: Impurities or presence of Z-isomer preventing packing.

-

Fix: Triturate with non-polar solvents (Hexane/Ether). Sonicate. If persistent, perform column chromatography (Silica gel, MeOH/DCM gradient).

-

-

Issue: Hydrolysis during Workup.

-

Cause: Hydrazones are susceptible to hydrolysis in acidic aqueous media.

-

Fix: Avoid aqueous acid washes. Neutralize the catalyst with a weak base (e.g., NaHCO3) before adding water if aqueous workup is necessary.

-

References

-

Beilstein J. Org. Chem. (2023).[1] Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones.

-

Molecules (2020).[2][3] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase.

-

Int. J. Res. Eng. Sci. Manage. Synthesis and Characterization of Some Hydrazones.

-

ChemGuide . Oxidation of Aldehydes and Ketones (Contextual Reactivity).

Sources

Application Note: Synthesis and Characterization of 5-Trimethoxymethyl-1,3,4-Thiadiazole Derivatives

Introduction & Strategic Rationale